molecular formula C14H13FO2 B8033530 2-(Benzyloxy)-4-fluoro-5-methylphenol

2-(Benzyloxy)-4-fluoro-5-methylphenol

Cat. No.: B8033530
M. Wt: 232.25 g/mol
InChI Key: OJIVTWBYELSTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-fluoro-5-methylphenol is an organic compound characterized by a benzyl ether group, a fluorine atom, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluoro-5-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-5-methylphenol.

    Benzylation: The phenol group is benzylated using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).

    Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete benzylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the fluorine atom or the benzyl ether group, depending on the reagents used.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4-fluoro-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-4-fluoro-5-methylphenol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the benzyl ether group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

    2-(Benzyloxy)-4-chloro-5-methylphenol: Similar structure but with a chlorine atom instead of fluorine.

    2-(Benzyloxy)-4-fluoro-5-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 2-(Benzyloxy)-4-fluoro-5-methylphenol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The fluorine atom enhances its reactivity and potential biological activity, while the benzyl ether group provides stability and modifiability.

This compound’s versatility makes it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-fluoro-5-methyl-2-phenylmethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-10-7-13(16)14(8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIVTWBYELSTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.